Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
Description
Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, also known as DOX (CAS No. 18934-00-4), is a multifunctional oxetane monomer with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g/mol . Structurally, it consists of two 3-ethyloxetane rings connected via an oxybis(methylene) spacer, enabling high crosslinking efficiency in cationic polymerization .
DOX is synthesized via solvent-free, scalable processes under inert conditions, making it cost-effective for industrial applications like UV/electron beam (EB) curing systems . Its high reactivity stems from the oxetane ring’s strain, which facilitates rapid ring-opening polymerization when initiated by photoacid generators . This property makes DOX a promising alternative to traditional epoxy resins in coatings, adhesives, and composites.
Regulatory listings in inventories such as the U.S. TSCA, Japan ENCS, and Korea KECL confirm its commercial viability . However, its handling requires precautions due to flammability and irritant risks, as indicated by GHS warnings (H226, H315, H319) .
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-11(5-13-6-11)9-15-10-12(4-2)7-14-8-12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWFRSQRHGKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCC2(COC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075402 | |
| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142675-43-2, 18934-00-4 | |
| Record name | OXT 221 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142675-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3-ethyl-3-oxetanylmethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18934-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3,3'-(oxybis(methylene))bis(3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(oxydimethanediyl)bis(3-ethyloxetane) | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Biological Activity
Oxetane, specifically the compound 3,3'-[oxybis(methylene)]bis[3-ethyl- , is gaining attention in medicinal chemistry for its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, physicochemical properties, and relevant case studies.
- Molecular Formula : C12H22O3
- Molecular Weight : 214.30 g/mol
- CAS Number : 142675-43-2
- Purity : Typically >98% (GC) .
The compound exists as a colorless to light yellow liquid at room temperature and is sensitive to air, necessitating storage under inert gas conditions .
Biological Activity Overview
Oxetanes are recognized for their potential as bioisosteres of various functional groups, particularly carboxylic acids. The oxetane ring can influence the pharmacokinetics and pharmacodynamics of compounds, making them valuable in drug design .
- Bioisosteric Replacement : The oxetane structure serves as a surrogate for the carbonyl group, which can enhance the solubility and metabolic stability of drug candidates .
- Inhibition Studies : Research indicates that derivatives of oxetane can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .
In Vitro Studies
A study evaluated the inhibitory effects of oxetane derivatives on eicosanoid biosynthesis using rat basophilic leukemia (RBL-1) cells. The results showed that certain oxetane derivatives exhibited significant inhibition of prostaglandin (PG) and leukotriene (LT) production, indicating their potential as anti-inflammatory agents .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Oxetan-3-ol | 5.4 | COX |
| Thietan-3-ol | 6.1 | LOX |
The physicochemical characteristics of oxetane derivatives have been extensively studied to predict their biological activity:
| Property | Value |
|---|---|
| Aqueous Solubility | Moderate |
| Lipophilicity | High |
| Metabolic Stability | Enhanced compared to esters |
These properties suggest that oxetanes can be optimized for better bioavailability and efficacy in therapeutic applications.
Synthesis of Oxetane Derivatives
The synthesis of oxetane derivatives typically involves multi-step organic reactions. For example, a common method includes the reaction of phenethylmagnesium chloride with appropriate oxetanones to yield various alcohols that can be further modified into active pharmaceutical ingredients .
Scientific Research Applications
Key Applications
-
UV-Curable Inks and Coatings
- Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] is primarily used in UV-curable inks and coatings due to its ability to undergo rapid polymerization when exposed to ultraviolet light. This property is advantageous in printing technologies that require quick-drying solutions.
- Table 1: Properties of UV-Curable Inks
Property Description Drying Time Seconds to minutes Finish Quality High gloss and durability Environmental Impact Low VOC emissions
-
Adhesives
- The compound serves as a key component in formulating adhesives that require strong bonding properties and rapid curing times. Its cross-linking capability enhances the mechanical strength of the adhesive bonds.
- Case Study : In a study conducted by TCI Chemicals, formulations containing Oxetane demonstrated improved adhesion properties compared to traditional epoxy-based adhesives.
-
Polymer Synthesis
- The structure of Oxetane allows for ring-opening polymerization, leading to the formation of linear or branched polymers with tailored properties. These polymers can be customized for specific applications in various industries.
- Table 2: Comparison of Polymer Properties
Polymer Type Characteristics Linear Polymers Higher flexibility Branched Polymers Increased toughness and impact resistance
-
Material Science Research
- Oxetane's unique properties make it a candidate for innovative research in material science. Its potential for functionalization allows for the development of new materials with specific functionalities.
- Researchers are exploring its use in creating smart materials that respond to environmental stimuli.
-
Functionalized Molecule Precursor
- The reactive oxetane rings enable further functionalization through various chemical reactions, making it useful as a precursor in synthesizing diverse functionalized molecules with applications across multiple sectors.
Safety and Toxicological Considerations
While Oxetane has many beneficial applications, safety assessments indicate certain hazards:
Chemical Reactions Analysis
UV/EB-Induced Cationic Polymerization
DOX undergoes rapid cationic polymerization when exposed to UV or EB radiation in the presence of photoinitiators like sulfonium salts .
Reaction Mechanism:
-
Initiation : Photoinitiators generate strong Brønsted acids (e.g., ) under UV/EB exposure.
-
Ring-Opening : Acid protons attack the oxetane oxygen, opening the strained ring and forming a reactive carbocation.
-
Propagation : Carbocations react with neighboring oxetane monomers, extending the polymer chain.
-
Termination : Chain growth ceases due to neutralization or recombination.
Key Findings :
-
High Reactivity : DOX polymerizes faster than many epoxy monomers due to lower ring strain energy compared to epoxides .
-
Cross-Linking : The bifunctional structure enables network formation, yielding thermosetting polymers with high cross-link density .
Table 1: Polymerization Conditions and Outcomes
| Parameter | Value/Result | Source |
|---|---|---|
| Initiator | Triarylsulfonium hexafluoroantimonate | |
| Wavelength (UV) | 254–365 nm | |
| Gelation Time (UV) | < 30 seconds | |
| Final Conversion | > 95% |
Co-Polymerization with Epoxy Monomers
DOX is often blended with epoxy resins (e.g., bisphenol A diglycidyl ether) to tailor material properties.
Reaction Dynamics :
-
Hybrid Curing : Co-polymerization occurs via simultaneous cationic ring-opening of oxetane and epoxy groups.
-
Kinetic Synergy : Epoxides accelerate DOX polymerization by stabilizing carbocation intermediates .
Table 2: Effect of Epoxy Co-Monomer on Polymer Properties
| Epoxy Monomer | Viscosity (mPa·s) | (°C) | Tensile Strength (MPa) |
|---|---|---|---|
| None (Pure DOX) | 120 | 45 | 25 |
| Bisphenol A epoxy | 380 | 68 | 42 |
| Cycloaliphatic epoxy | 290 | 75 | 38 |
| Data derived from ref. |
Cross-Linking and Network Formation
The bifunctional nature of DOX facilitates cross-linking, critical for coatings and adhesives.
Cross-Linking Pathways :
-
Interchain Reactions : Carbocations from different DOX molecules react to form covalent bonds.
-
Branching : Secondary oxonium ions induce branching points, enhancing network rigidity .
Applications :
-
UV-Curable Coatings : Low viscosity (< 200 mPa·s) enables easy application, while rapid curing ensures high throughput .
-
Electronics : Cross-linked DOX films exhibit low dielectric constants (~2.8), suitable for insulating layers .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares DOX with structurally or functionally related oxetane-based compounds:
*Calculated based on molecular formula.
Key Findings:
Reactivity and Polymerization: DOX exhibits faster curing kinetics than epoxy monomers like BADGE, achieving higher final storage modulus (3.5 GPa vs. 1.2 GPa for BADGE) due to its strained oxetane rings . BAMO’s azide groups enable energetic crosslinking but require nitric acid for derivatization into nitrate esters (e.g., PDADN), limiting its use to explosives .
Thermal and Mechanical Properties :
- DOX-based polymers show glass transition temperatures (Tg) of 60–80°C, suitable for rigid coatings .
- BAMO copolymers with 3-chloromethyl-3-(2,5,8-trioxadecyl)oxetane exhibit reduced Tg (from −40°C to −20°C), enhancing flexibility for propellant binders .
Regulatory and Safety Profiles: DOX is listed in multiple global inventories (e.g., U.S. TSCA, EU REACH), whereas BAMO and AMMO face stricter controls due to their explosive applications . The butanediylbis derivative’s lower reactivity and non-energetic nature make it safer for consumer products but less versatile in high-performance applications .
Research and Industrial Implications
DOX’s scalability and reactivity position it as a sustainable alternative to acrylate monomers in radiation-curing systems, reducing volatile organic compound (VOC) emissions . In contrast, BAMO and AMMO remain niche in defense sectors due to their specialized energetic properties. Future research should explore DOX’s compatibility with bio-based co-monomers to enhance environmental sustainability.
Preparation Methods
Thermolysis of Cyclic Sulfurous Acid Esters
A patented method for synthesizing chlorinated oxetane analogs offers insights into potential routes for 3,3'-[oxybis(methylene)]bis[3-ethyloxetane] . Although originally developed for 3,3-bis-(chloromethyl)-oxetane, this approach can be adapted by substituting the starting material. The process involves:
-
Synthesis of Cyclic Sulfurous Acid Ester :
A diol precursor, such as pentaerythritol derivative, is reacted with thionyl chloride (SOCl₂) to form a cyclic sulfite ester. For non-chlorinated targets, alternative diols like 3-ethyl-3-(hydroxymethyl)oxetane may be employed. -
Catalytic Thermolysis :
The ester undergoes thermal decomposition at 150–250°C in the presence of organic onium catalysts (e.g., tetrabutylammonium bromide). This step eliminates sulfur dioxide (SO₂) and facilitates cyclization into the bis-oxetane structure.
Key Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 180–220°C |
| Catalyst | Tetraethylammonium chloride |
| Yield (Analogous Route) | 70–85% (estimated) |
This method’s efficiency relies on the steric and electronic effects of the catalyst, which stabilize transition states during ring formation . However, adapting it for non-chlorinated systems may require optimizing the diol’s structure and reaction time.
Williamson Ether Synthesis
The Williamson method provides a straightforward route to ethers, making it theoretically applicable to bis-oxetane synthesis. The strategy involves:
-
Preparation of 3-Ethyl-3-(halomethyl)oxetane :
The hydroxymethyl group of 3-ethyl-3-oxetanemethanol is converted to a halogenated derivative (e.g., chloromethyl or bromomethyl) using thionyl halides (SOCl₂, SOBr₂). -
Etherification with Diols :
The halomethyl oxetane reacts with a diol (e.g., ethylene glycol) under basic conditions (NaOH/KOH) to form the ether bridge.
Reaction Scheme
Challenges :
-
Steric hindrance at the oxetane’s 3-position may reduce nucleophilic substitution efficiency.
-
Competing elimination reactions necessitate controlled temperatures (60–100°C) and polar aprotic solvents (e.g., DMF).
Acid-Catalyzed Etherification
Industrial-scale production likely employs acid-catalyzed condensation for cost-effectiveness. This method involves:
-
Methanol Elimination :
Two equivalents of 3-ethyl-3-oxetanemethanol are heated with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 80–120°C. -
Ether Bond Formation :
Protonation of hydroxyl groups facilitates nucleophilic attack, yielding water and the bis-oxetane product.
Optimization Factors :
| Factor | Impact |
|---|---|
| Acid Concentration | Higher concentrations accelerate reaction but risk side reactions |
| Temperature | >100°C improves kinetics |
| Solvent | Toluene or xylene for azeotropic water removal |
This route is advantageous for bulk synthesis but requires careful pH control to prevent oxetane ring-opening .
Mitsunobu Coupling
For high-purity applications, the Mitsunobu reaction enables precise ether bond formation:
-
Reagent System :
Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling of 3-ethyl-3-oxetanemethanol. -
Mechanism :
The alcohol is deprotonated, forming an alkoxide that displaces a phosphine oxide leaving group, creating the ether linkage.
Conditions :
-
Solvent: Tetrahydrofuran (THF) at 0–25°C
-
Yield: ~65–75% (theoretical)
While effective, this method’s reliance on stoichiometric reagents limits its industrial viability.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Thermolysis | High yields, catalytic efficiency | Requires specialized precursors | Moderate |
| Williamson | Broad substrate compatibility | Steric hindrance issues | High |
| Acid-Catalyzed | Cost-effective, simple setup | Risk of side reactions | Industrial |
| Mitsunobu | High regioselectivity | Expensive reagents | Laboratory-scale |
Q & A
Q. What are the standard synthetic routes for preparing 3,3'-[oxybis(methylene)]bis[3-ethyloxetane], and what catalysts are typically employed?
The compound is synthesized via cyclization reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) and bromination precursors, followed by substitution with functional groups like azides or nitrates. For example, brominated intermediates derived from pentaerythritol or metriol are cyclized under controlled conditions to form the oxetane rings . Catalytic systems such as triisobutylaluminum-water (1:0.8 ratio) are effective for copolymerization with azidomethyl or nitratomethyl oxetanes, ensuring controlled molecular weight and polymer architecture .
Q. Which analytical techniques are most effective for characterizing the crystalline structure and thermal behavior of this compound?
Small-angle X-ray scattering (SAXS) and wide-angle X-ray diffraction (WAXD) are critical for analyzing amorphous-crystalline transitions and domain structures . Differential scanning calorimetry (DSC) reveals glass transition temperatures () and melting points, while FTIR spectroscopy confirms functional group incorporation (e.g., azide peaks at ~2100 cm⁻¹) . Elemental analysis and viscometry further support molecular weight and copolymer composition validation .
Q. What regulatory considerations apply to the use of this compound in international collaborative research?
Regulatory compliance varies by region: the compound is listed in China’s IECSC, Japan’s ENCS, and the U.S. TSCA inventory but not in the EU’s REACH Candidate List or Korea’s Restricted Substances List . Researchers must verify local inventory status (e.g., K-REACH pre-registration in Korea) and adhere to hazard communication protocols, though no GHS classification is currently reported .
Advanced Research Questions
Q. How does copolymerization with azidomethyl or nitratomethyl oxetanes affect the thermal stability and mechanical properties of the resulting polymers?
Copolymerization with 3-azidomethyl-3-methyloxetane reduces crystallinity and compared to homopolymers, enhancing flexibility for applications like elastomers or propellant binders . The introduction of nitratomethyl groups increases energy density but requires stabilization against thermal degradation, achievable through crosslinking agents or plasticizers . Mechanistic studies using -NMR suggest an activated-monomer pathway in cationic polymerization, where chain transfer agents modulate molecular weight distribution .
Q. What methodological approaches resolve contradictions in reported polymerization mechanisms for oxetane derivatives?
Discrepancies in polymerization kinetics (e.g., cationic vs. anionic pathways) are addressed by comparing initiator systems. For instance, boron trifluoride diethyl etherate/diethylene glycol initiates cationic polymerization via oxonium ion intermediates, while zwitterionic mechanisms dominate in the absence of protic additives . Kinetic modeling and end-group analysis (e.g., MALDI-TOF) clarify competing pathways and side reactions .
Q. How does the ethyl substitution and ether linkage in this oxetane influence its utility in photonic or liquid crystal materials?
The ethyl groups enhance steric stabilization, reducing crystallinity and enabling tunable refractive indices in chiral nematic liquid crystals (Ch-LCs). When copolymerized with chiral dioxetanes, the compound forms 1D photonic crystals via flexographic printing, reflecting specific wavelengths (e.g., visible light for anti-counterfeit labels) . The ether linkage improves solubility in polar solvents, facilitating thin-film deposition for optoelectronic coatings .
Q. What role does oxetane ring puckering play in conformational stability, and how is this quantified experimentally?
X-ray crystallography reveals a puckering angle of ~8.8° in 3-(nitromethylene)oxetane derivatives, close to unsubstituted oxetane (10.7°), indicating minimal strain despite substituents . Computational studies (DFT) correlate puckering with torsional barriers, while dynamic NMR captures ring-flipping kinetics in solution .
Q. Can this compound serve as a bioisostere in drug design, and what synthetic strategies enable functionalization for biological activity?
The oxetane’s sp³-hybridized oxygen mimics tetrahedral transition states in enzyme inhibition, as seen in protease inhibitors. Functionalization via Williamson etherification or epoxide ring-opening introduces sulfonyl or hydroxymethyl groups, enhancing solubility and target engagement . Ortho ester protection (e.g., OBO groups) enables selective deprotection for late-stage diversification in glutamate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
